

Spectroscopic and Analytical Profile of Felodipine 3,5-Dimethyl Ester: A Technical Overview

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Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester*

Cat. No.: *B193179*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **Felodipine 3,5-dimethyl ester**, a known impurity and analogue of the antihypertensive drug Felodipine. Due to the limited availability of direct spectroscopic data for this specific diester in publicly accessible literature, this guide combines reported information with established principles of spectroscopic analysis for 1,4-dihydropyridine compounds to offer a predictive and practical framework for its characterization.

Chemical Identity

Felodipine 3,5-dimethyl ester is structurally similar to Felodipine, with the ethyl ester group at the 5-position of the dihydropyridine ring being replaced by a methyl ester.

Property	Value	Citation(s)
Systematic Name	Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihdropyridine-3,5-dicarboxylate	[1][2]
CAS Number	91189-59-2	[2][3][4][5]
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ NO ₄	[2][4][5]
Molecular Weight	370.23 g/mol	[2][4][6]

Spectroscopic Data Summary

While specific experimental spectra for **Felodipine 3,5-dimethyl ester** are not widely published, a study on the impurities of Felodipine confirmed its structure using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry (MS).[1][7] The following tables present expected characteristic data based on the known spectroscopy of Felodipine and related 1,4-dihdropyridine structures.[8]

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.1 - 7.3	m	Aromatic protons (dichlorophenyl ring)
~ 5.8	s	NH (1-position)
~ 5.0	s	CH (4-position)
~ 3.6	s	OCH ₃ (ester groups at 3- and 5-positions)
~ 2.3	s	CH ₃ (methyl groups at 2- and 6-positions)

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 167	C=O (ester carbonyls)
~ 148	C2, C6 (dihydropyridine ring)
~ 145	Quaternary aromatic carbons
~ 127 - 132	Aromatic CH carbons
~ 104	C3, C5 (dihydropyridine ring)
~ 51	OCH ₃ (ester methyls)
~ 39	C4 (dihydropyridine ring)
~ 19	CH ₃ (methyl groups at 2- and 6-positions)

Table 2.3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~ 3340	N-H stretching	Amine (dihydropyridine)
~ 3000 - 3100	C-H stretching	Aromatic
~ 2850 - 2960	C-H stretching	Aliphatic (methyl groups)
~ 1690 - 1710	C=O stretching	Ester carbonyl
~ 1650	C=C stretching	Dihydropyridine ring
~ 1490	C=C stretching	Aromatic ring
~ 1200	C-O stretching	Ester
~ 780	C-Cl stretching	Aryl chloride

Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation

m/z Value	Proposed Fragment Ion
370.05	$[M+H]^+$ (protonated molecular ion for $C_{17}H_{17}Cl_2NO_4$)
338.03	$[M+H - CH_3OH]^+$ (loss of methanol)
310.03	$[M+H - 2(CH_3OH)]^+$ (loss of two methanol molecules)

Note: The fragmentation pattern is predicted based on the known behavior of Felodipine, where the loss of the ester alcohol is a primary fragmentation pathway.[\[9\]](#)[\[10\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for compounds such as **Felodipine 3,5-dimethyl ester**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton (1H) and carbon (^{13}C) chemical environments for structural elucidation.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to lower natural abundance of ^{13}C), relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H spectrum.
- 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments can be conducted to establish correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC).

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

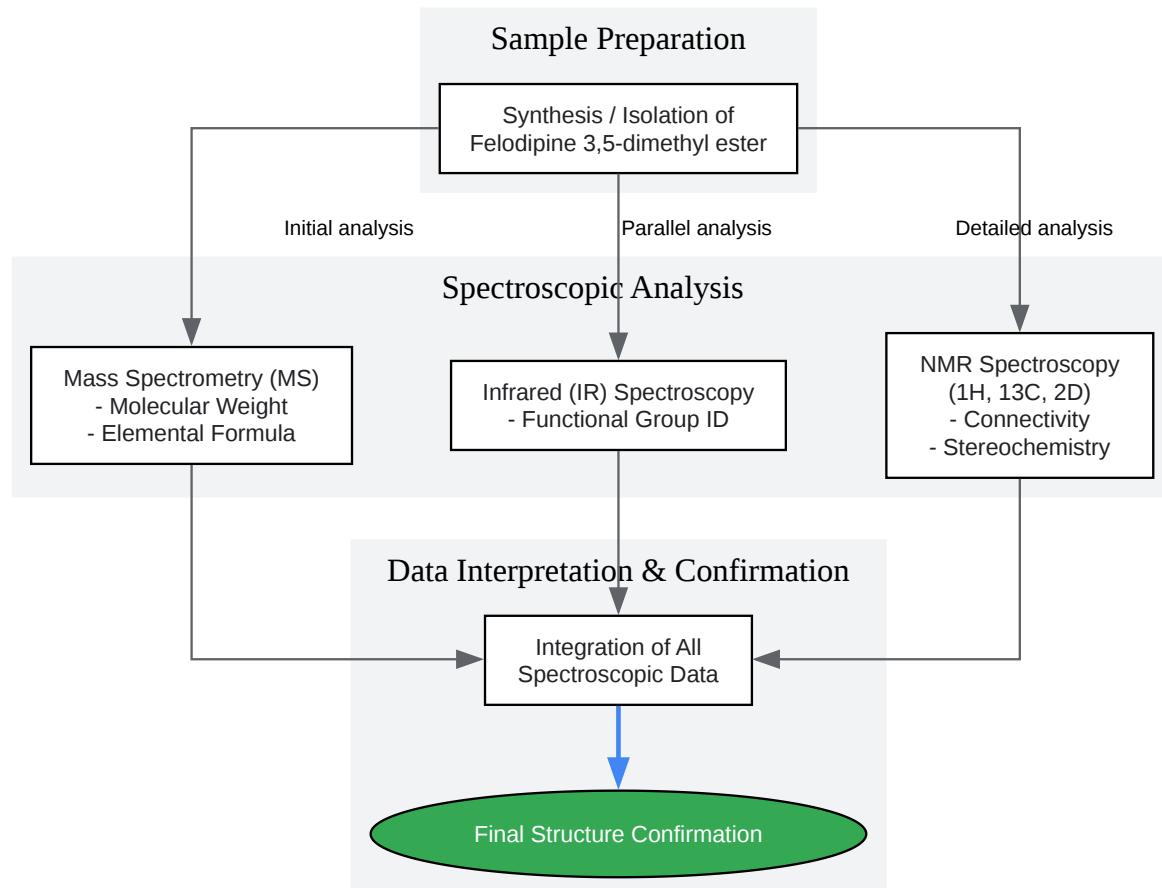
- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and purification. Electrospray ionization (ESI) is a common technique for this class of compounds.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (LC-MS/MS):
 - Inject the sample solution into the LC system. A C18 column is commonly used for separation.
 - The eluent from the LC is directed into the ESI source of the mass spectrometer.
 - Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - Perform tandem MS (MS/MS) experiments by selecting the $[\text{M}+\text{H}]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of **Felodipine 3,5-dimethyl ester** is outlined below. This process ensures the unambiguous identification and structural confirmation of the compound.



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